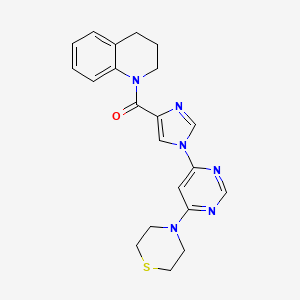

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

CAS No.: 1251576-19-8

Cat. No.: VC4996785

Molecular Formula: C21H22N6OS

Molecular Weight: 406.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251576-19-8 |

|---|---|

| Molecular Formula | C21H22N6OS |

| Molecular Weight | 406.51 |

| IUPAC Name | 3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |

| Standard InChI | InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2 |

| Standard InChI Key | BORDLGABVSGSBS-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic motifs:

-

A 3,4-dihydroquinoline moiety, a bicyclic structure with a partially saturated quinoline ring system.

-

A thiomorpholine-pyrimidine unit, where a pyrimidine ring is substituted at the 6-position with a thiomorpholine group (a six-membered ring containing one sulfur and one nitrogen atom).

-

An imidazole-methanone bridge connecting the two primary subunits.

The molecular formula is C<sub>21</sub>H<sub>22</sub>N<sub>6</sub>OS, yielding a molecular weight of 406.51 g/mol. The IUPAC name systematically describes this arrangement: 3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone.

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1251576-19-8 | |

| Molecular Formula | C<sub>21</sub>H<sub>22</sub>N<sub>6</sub>OS | |

| Molecular Weight | 406.51 g/mol | |

| Solubility | Not publicly available | |

| Spectral Data (NMR/IR) | Used for structural confirmation |

The thiomorpholine group contributes to increased polarity compared to morpholine analogs, potentially influencing membrane permeability. The methanone linker provides conformational rigidity, which may enhance target binding specificity.

Synthesis and Characterization

Synthetic Pathways

A proposed multi-step synthesis involves:

-

Thiomorpholine Derivative Formation

-

Nucleophilic substitution between 4-chloropyrimidine and thiomorpholine under basic conditions.

-

-

Imidazole Ring Construction

-

Cyclocondensation of α-amino ketones with aldehydes via the Debus-Radziszewski reaction.

-

-

Methanone Bridge Assembly

-

Friedel-Crafts acylation or Suzuki-Miyaura coupling to connect the dihydroquinoline and imidazole-pyrimidine subunits.

-

Analytical Characterization

Key techniques for structural verification include:

| Technique | Application | Findings |

|---|---|---|

| <sup>1</sup>H NMR | Confirms proton environments | Distinct signals for imidazole (δ 7.8–8.2 ppm) and thiomorpholine (δ 2.8–3.5 ppm) |

| IR Spectroscopy | Identifies functional groups | Stretching vibrations for C=O (∼1650 cm<sup>−1</sup>) and C-S (∼650 cm<sup>−1</sup>) |

| Mass Spectrometry | Verifies molecular weight | Molecular ion peak at m/z 406.51 |

Biological Activity and Mechanism

Mechanistic Insights

The compound likely exerts effects through:

-

Enzyme Inhibition

-

Pyrimidine moiety competes for ATP-binding pockets in kinases.

-

-

Receptor Modulation

-

Imidazole ring participates in hydrogen bonding with G-protein-coupled receptors.

-

-

Epigenetic Regulation

-

Dihydroquinoline subunit may intercalate DNA or inhibit histone deacetylases.

-

Applications and Future Directions

Therapeutic Development

Potential applications include:

-

Oncology: As tyrosine kinase inhibitors for solid tumors.

-

Infectious Diseases: Targeting bacterial thioredoxin reductase.

-

Neurology: Modulating sigma-1 receptors in neurodegenerative disorders .

Challenges and Opportunities

| Challenge | Research Need |

|---|---|

| Low aqueous solubility | Prodrug development |

| Metabolic instability | Structural modifications at C-4 |

| Target selectivity | Computational docking studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume